molecular formula C12H8ClFN4OS B2682061 6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-73-4

6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2682061
CAS RN: 877630-73-4
M. Wt: 310.73
InChI Key: GQDZGLFVHWNRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, which is a type of heterocyclic compound. Attached to this core is a 2-chloro-6-fluorobenzyl group via a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a bicyclic structure with nitrogen atoms at positions 1 and 2 of the pyrazole ring and positions 5 and 7 of the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the thiol group could potentially make it a good nucleophile, reacting with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present .

Scientific Research Applications

Anticancer Activity

Compounds related to "6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" have shown promise in anticancer studies. For instance, novel fluoro-substituted benzo[b]pyran derivatives, which share a structural resemblance, have demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations (Hammam et al., 2005). This suggests that compounds with similar structural frameworks may possess potent anticancer properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of compounds with a pyrazolo[3,4-d]pyrimidin-4-one backbone. A series of benzothiazole pyrimidine derivatives have exhibited excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016). These findings suggest the potential for such compounds to be developed into new antimicrobial agents.

Anticonvulsant and Antidepressant Activities

Derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one have also been explored for their neurological effects, particularly in anticonvulsant and antidepressant applications. Notably, N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, which are modified analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, have been synthesized and tested, showing varied activity in models of maximal electroshock-induced seizures in rats (Kelley et al., 1995). These studies underscore the potential neurological benefits of such compounds.

Herbicidal Activity

Additionally, certain pyrazolo[3,4-d]pyrimidine-4-one derivatives have demonstrated promising herbicidal activity. For example, specific compounds have shown good inhibition activities against the root of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L (Luo et al., 2017). This indicates the agricultural research applications of such chemicals.

properties

IUPAC Name

6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4OS/c13-8-2-1-3-9(14)7(8)5-20-12-16-10-6(4-15-18-10)11(19)17-12/h1-4H,5H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDZGLFVHWNRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(C=NN3)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-chloro-6-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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